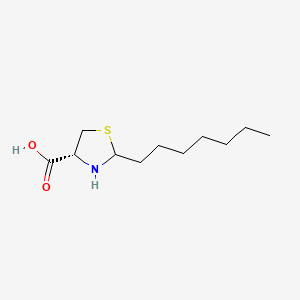![molecular formula C31H18BrN B15094613 2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]](/img/structure/B15094613.png)
2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] is a complex organic compound characterized by a spiro-configured polycyclic framework. This compound is notable for its unique structural features, which include a bromine atom and a spiro linkage between fluorene and indoloacridine units.
Preparation Methods
The synthesis of 2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] typically involves a multi-step reaction sequence. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable precursor with a bromine source.
Tandem Nucleophilic Addition/Acid-Catalyzed Annulation: This step involves the formation of the spiro linkage and the polycyclic framework through a tandem nucleophilic addition and acid-catalyzed annulation reaction.
Chemical Reactions Analysis
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are not extensively documented.
Annulation Reactions: The spiro linkage and polycyclic framework can be further modified through annulation reactions.
Common reagents used in these reactions include n-butyllithium, acetic acid, and hydrogen chloride, among others . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] has several scientific research applications, including:
Organic Electronics: The compound is used in the development of high-efficiency and stable deep-blue OLEDs due to its excellent photoelectric properties and high color purity.
Material Science: It is studied for its potential use in constructing high color purity multi-resonance emitters, which are crucial for advanced display technologies.
Chemical Research: The compound’s unique structural features make it a subject of interest in synthetic organic chemistry for developing new reaction pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] in OLEDs involves its role as an emitter material. The compound’s spiro-configured polycyclic framework enables it to exhibit high color purity and stability by suppressing molecular interactions and lowering the excited-state energy. This results in bright, ultrapure deep-blue emissions with high external quantum efficiencies .
Comparison with Similar Compounds
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] can be compared with other spiro-configured polycyclic compounds, such as:
Spiro[fluorene-9,8’-indolo[3,2,1-de]acridine] derivatives: These compounds share a similar structural framework but may have different substituents, such as benzofuran or benzothiophene units.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: This compound features a quinolino unit instead of an indolo unit, resulting in different electronic properties.
The uniqueness of 2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] lies in its specific combination of a bromine atom and the spiro linkage, which imparts distinct photoelectric properties and stability .
Properties
Molecular Formula |
C31H18BrN |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
2'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene] |
InChI |
InChI=1S/C31H18BrN/c32-19-16-17-21-20-8-1-3-11-24(20)31(27(21)18-19)25-12-4-6-15-29(25)33-28-14-5-2-9-22(28)23-10-7-13-26(31)30(23)33/h1-18H |
InChI Key |
ZLXAZKSUEPTRRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15094532.png)
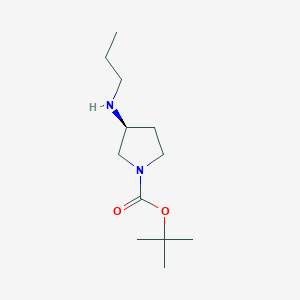
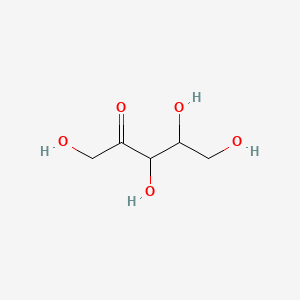
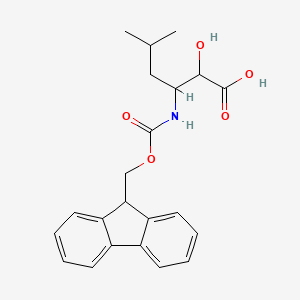
![4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15094556.png)
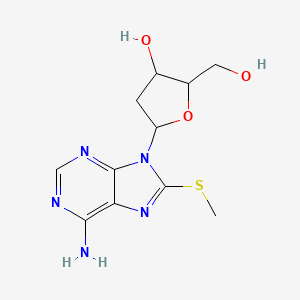
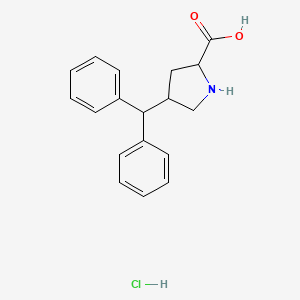
![9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B15094571.png)
![Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15094574.png)

![9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine](/img/structure/B15094602.png)
![3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+](/img/structure/B15094608.png)
![3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B15094621.png)
